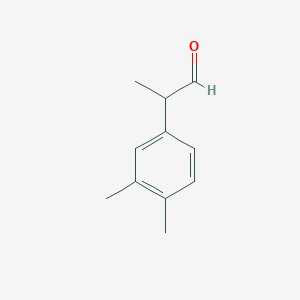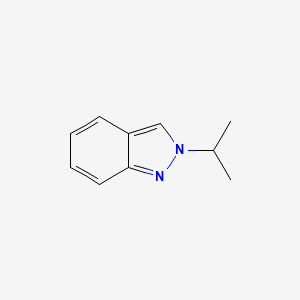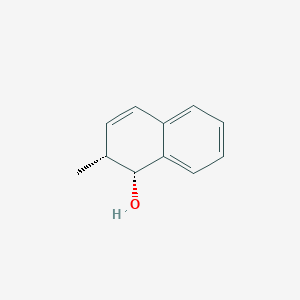
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol is a chiral organic compound with significant applications in various fields. It is characterized by its unique structure, which includes a naphthalene ring system with a hydroxyl group and a methyl group attached to it. This compound is known for its enantiomeric purity and is often used in stereoselective synthesis and as a chiral building block in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthol using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas, and a metal catalyst like palladium or rhodium supported on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality. The use of immobilized chiral catalysts on solid supports can enhance the efficiency and recyclability of the catalyst, making the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: 2-methyl-1,2-dihydronaphthalen-1-one.
Reduction: 2-methyl-1,2-dihydronaphthalene.
Substitution: 2-methyl-1,2-dihydronaphthalen-1-chloride or 2-methyl-1,2-dihydronaphthalen-1-bromide.
科学的研究の応用
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also employed in asymmetric synthesis and catalysis.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, fragrances, and flavors due to its unique structural properties.
作用機序
The mechanism of action of (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral centers in biological macromolecules, leading to enantioselective effects.
類似化合物との比較
Similar Compounds
- (1R,2R)-1,2-dihydronaphthalen-1-ol
- (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol
- 2-methyl-1-naphthol
Uniqueness
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis. Compared to its analogs, it offers higher enantiomeric purity and selectivity, making it a preferred choice in applications requiring precise stereochemical control.
特性
CAS番号 |
503624-63-3 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11-/m1/s1 |
InChIキー |
PVRGMTGDVJIXGL-LDYMZIIASA-N |
異性体SMILES |
C[C@@H]1C=CC2=CC=CC=C2[C@@H]1O |
正規SMILES |
CC1C=CC2=CC=CC=C2C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


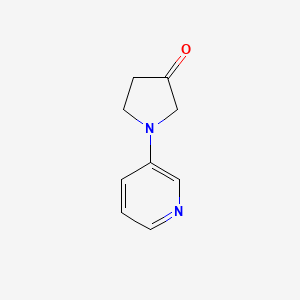
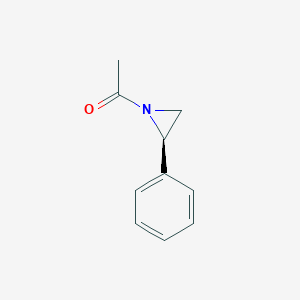
![Cyclopenta[b]indole](/img/structure/B15071945.png)
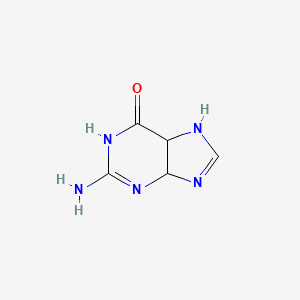
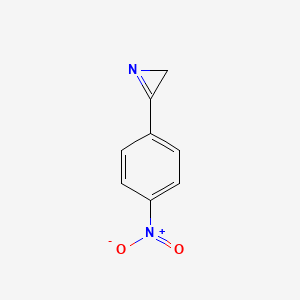
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
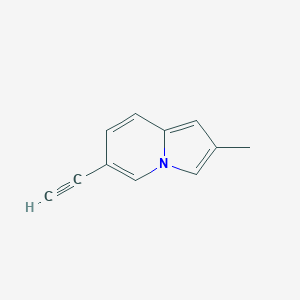
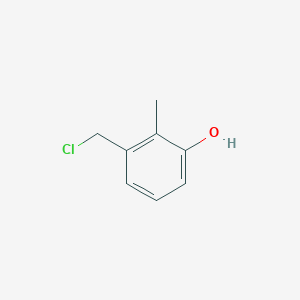
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

